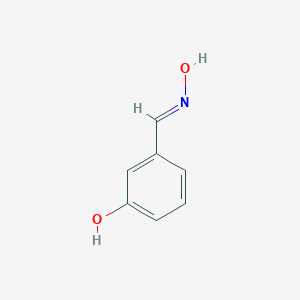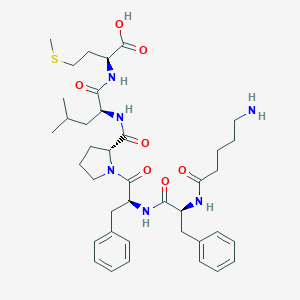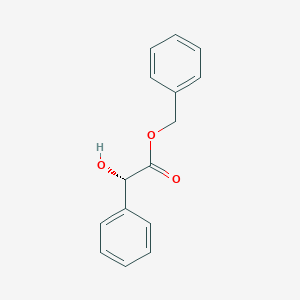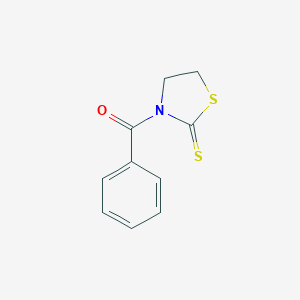
3-Hydroxybenzaldéhyde oxime
Vue d'ensemble
Description
3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure
Applications De Recherche Scientifique
3-Hydroxybenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that oximes, in general, can interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that oximes can influence various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known that oximes can have various biological effects depending on their specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
3-Hydroxybenzaldehyde Oxime is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans . The nature of these interactions is complex and can influence various biochemical reactions.
Cellular Effects
3-Hydroxybenzaldehyde Oxime has been found to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxybenzaldehyde Oxime involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it forms an oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
3-Hydroxybenzaldehyde Oxime is involved in certain metabolic pathways. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly and practical method. The general reaction is as follows:
3-Hydroxybenzaldehyde+Hydroxylamine Hydrochloride→3-Hydroxybenzaldehyde Oxime+Water+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the synthesis of 3-hydroxybenzaldehyde oxime follows similar principles but may involve optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to achieve maximum efficiency under catalyst-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives of 3-hydroxybenzaldehyde oxime.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylaldehyde oxime: Similar structure but with the hydroxyl group at the ortho position.
4-Hydroxybenzaldehyde oxime: Hydroxyl group at the para position.
2-Hydroxybenzaldehyde oxime: Hydroxyl group at the ortho position.
Uniqueness
3-Hydroxybenzaldehyde oxime is unique due to the position of the hydroxyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Propriétés
IUPAC Name |
3-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEZCGOWIADGFY-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















